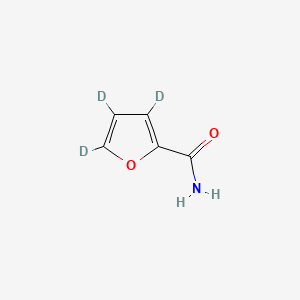

2-Furamide-3,4,5-D3

Beschreibung

Foundational Concepts of Deuterium (B1214612) Isotope Labeling

Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium atoms. This seemingly simple substitution has profound implications for how the molecule behaves and how it is studied.

Deuterium-labeled compounds are instrumental as tracers in scientific investigations. Because deuterium is a stable isotope, it can be incorporated into molecules without introducing radioactivity, making it a safe and effective tag. mdpi.com Researchers use these labeled compounds to track the metabolic fate of drugs and other biologically active molecules within an organism. nih.gov By analyzing the distribution and transformation of the deuterated compound, scientists can gain detailed insights into metabolic pathways and identify the resulting metabolites. nih.gov This "traceless" tagging allows for the direct study of molecular processes with minimal alteration to the compound's fundamental chemical structure or biological activity. researchgate.net

Furthermore, deuterium's unique nuclear spin properties make it useful in nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis of biomolecules. nih.gov It can also serve as a contrast agent in certain imaging techniques. The ability to precisely track molecules provides an unparalleled view of complex biological systems. researchgate.net

The replacement of a hydrogen atom with a heavier deuterium atom leads to a stronger chemical bond (C-D versus C-H). This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. acs.org Consequently, more energy is required to break a C-D bond, which can significantly slow down the rate of a chemical reaction if this bond cleavage is the rate-determining step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). acs.orgmdpi.com

The magnitude of the KIE, expressed as the ratio of the reaction rate for the hydrogen-containing compound to the deuterium-containing compound (kH/kD), provides valuable information about the reaction mechanism. acs.org A significant primary KIE (typically with a value greater than 1) is strong evidence that the C-H bond is broken in the rate-limiting step of the reaction. researchgate.net Researchers utilize KIE studies to elucidate reaction mechanisms, identify transition states, and understand enzyme-catalyzed reactions in great detail. researchgate.netresearchgate.net This effect can be strategically employed to enhance a drug's metabolic stability by slowing down its breakdown in the body, potentially leading to improved pharmacokinetic profiles. mdpi.com

Contextualization of Furan-2-carboxamide Scaffold in Contemporary Research

The furan-2-carboxamide core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

The furan-2-carboxamide scaffold consists of a five-membered aromatic furan (B31954) ring attached to a carboxamide group at the second position. nih.gov The furan ring is an electron-rich heterocycle containing an oxygen atom, while the carboxamide group (-CONH-) provides a site for hydrogen bonding and further chemical modification. This basic structure can be extensively derivatized by adding various substituents to the furan ring or the amide nitrogen, leading to a diverse library of compounds with a wide range of chemical properties and biological activities. researchgate.netresearchgate.netnih.gov

Derivatives of furan-2-carboxamide have demonstrated a broad spectrum of biological activities, making them a subject of intense research interest. researchgate.net Studies have revealed their potential as anti-cancer, antimicrobial, and anti-inflammatory agents. mdpi.com For instance, certain furan-2-carboxamide derivatives have been investigated for their ability to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, suggesting a role in combating antibiotic resistance. nih.govresearchgate.net Others have shown promise as antihyperlipidemic agents, with the ability to lower plasma triglyceride and cholesterol levels in animal models. researchgate.netresearchgate.net The versatility of this scaffold allows medicinal chemists to design and synthesize new derivatives with tailored properties to target specific biological pathways or receptors. nih.gov

Strategic Design and Purpose of 2-Furamide-3,4,5-D3

The specific deuteration pattern in this compound, where deuterium atoms replace hydrogens at the 3, 4, and 5 positions of the furan ring, points to a deliberate design strategy. This compound is available as a research chemical and stable isotope-labeled standard. nih.gov

The primary purpose of a deuterated compound like this compound is often to serve as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov In such applications, a known amount of the deuterated standard is added to a biological sample. Because it is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample extraction, purification, and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. This allows for precise quantification of the non-deuterated compound by correcting for any loss or variability during the analytical process. chiron.noresearchgate.net

Furthermore, the strategic placement of deuterium on the furan ring is likely intended to probe or block metabolic pathways. The furan ring is known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, which is often a primary route of breakdown for furan-containing compounds in the body. nih.gov This oxidation can lead to the formation of reactive metabolites. nih.gov By replacing the hydrogens on the furan ring with deuterium, the C-D bonds become more resistant to enzymatic cleavage due to the kinetic isotope effect. This can slow down the metabolism of the furan ring, thereby increasing the compound's metabolic stability and altering its pharmacokinetic profile. Computational studies have also shown that deuteration can change the dynamics and conformation of the furan ring itself, which may influence its interaction with biological targets. nih.gov

In essence, this compound is designed as a specialized tool for research. Its deuteration serves a dual purpose: to act as a reliable internal standard for accurate quantification and to investigate or intentionally modify the metabolic fate of the furan-2-carboxamide scaffold.

Rationale for Site-Specific Deuteration in Investigational Studies

The choice of where to place deuterium atoms within a molecule is a calculated decision driven by the research objectives. In this compound, the deuterons are placed on the furan ring. This site-specific deuteration is often employed to probe or intentionally alter the metabolic fate of a compound.

One of the primary reasons for this strategy is to investigate the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, chemical reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, many enzymatic processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds.

By selectively replacing hydrogens at metabolically vulnerable sites with deuterium, researchers can slow down the rate of metabolism at that position. researchgate.net This can help in:

Identifying metabolic pathways: By observing how deuteration alters the profile of metabolites, researchers can deduce the primary sites of metabolic attack on the parent molecule.

Improving pharmacokinetic properties: Slowing down metabolism can potentially increase a drug's half-life and exposure in the body, which is a critical aspect of drug development research. rsc.org

Reducing the formation of toxic metabolites: If a particular metabolic pathway leads to a toxic byproduct, deuterating the site of that transformation can reduce its formation.

Advantages of Isotopic Enrichment in Molecular Probing

Isotopic enrichment, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers several distinct advantages in scientific research. nih.gov The use of this compound as an analytical tool leverages these benefits.

The primary advantages include:

Use as an Internal Standard: In quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, isotopically labeled compounds are ideal internal standards. Since this compound is chemically identical to its non-deuterated counterpart but has a different mass, it can be added to a biological sample in a known quantity. This allows for precise quantification of the unlabeled compound by correcting for variations in sample preparation and instrument response.

Mechanistic Elucidation: Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction or a metabolic pathway. By tracking the labeled positions, scientists can gain unambiguous insights into reaction mechanisms. For example, observing the fate of the deuterated furan ring of this compound within a biological system can reveal how this part of the molecule is processed.

No Alteration of Biological Activity (in most cases): For many applications, especially as tracers or internal standards, it is crucial that the labeled compound behaves identically to the natural compound. The substitution of hydrogen with deuterium typically has a negligible effect on the vast majority of the molecule's physical and chemical properties, such as its binding affinity to receptors or enzymes, making it an excellent probe.

The following table summarizes the key research applications of isotopically labeled compounds like this compound.

| Application Area | Description |

| Metabolism Studies | Tracing the metabolic fate of a compound and identifying metabolites. |

| Pharmacokinetic Analysis | Used as an internal standard for accurate quantification of a drug in biological fluids. |

| Bioanalytical Assays | Serves as a reliable standard in techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). |

| Mechanistic Chemistry | Helps in understanding the step-by-step process of chemical reactions. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H5NO2 |

|---|---|

Molekulargewicht |

114.12 g/mol |

IUPAC-Name |

3,4,5-trideuteriofuran-2-carboxamide |

InChI |

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)/i1D,2D,3D |

InChI-Schlüssel |

TVFIYRKPCACCNL-CBYSEHNBSA-N |

Isomerische SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)N)[2H] |

Kanonische SMILES |

C1=COC(=C1)C(=O)N |

Herkunft des Produkts |

United States |

Advanced Analytical Characterization of 2 Furamide 3,4,5 D3

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the rigorous assessment of chemical purity and for the effective separation of specific molecular entities, including isotopically labeled compounds such as 2-Furamide-3,4,5-D3. These methods leverage differences in the physical and chemical properties of analytes to achieve separation, which is crucial for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for evaluating the purity of chemical compounds. It operates by separating components of a mixture based on their differential interactions with a stationary phase within a column and a mobile phase that flows through it. For compounds like this compound, HPLC methods are meticulously developed and validated to ensure the resolution of the target analyte from any potential impurities, such as residual starting materials, synthetic by-products, or degradation products. Achieving a high degree of isotopic purity, often specified at 98% or greater, is critical for labeled compounds, and preparative HPLC can be employed to reach these stringent purity levels benchchem.com. A robust HPLC method for purity determination will exhibit linearity across a range of concentrations, demonstrate high precision (low variability in repeated measurements, typically with relative standard deviations (RSDs) below 5%), and provide accurate quantification ajol.infoiaea.org.

Chromatographic Separation of Isotopologues: The H/D Isotope Effect

The presence of deuterium (B1214612) atoms in this compound introduces the hydrogen-deuterium (H/D) isotope effect, a phenomenon that influences its chromatographic behavior. Deuterated compounds typically display altered retention times when compared to their non-deuterated counterparts. This alteration stems from subtle differences in bond strengths and molecular vibrations due to the mass difference between protium (B1232500) (¹H) and deuterium (²H). In techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), deuterated analytes generally exhibit weaker interactions with the stationary phase, resulting in earlier elution (shorter retention times) nih.govnih.gov. This chromatographic H/D isotope effect can be quantified by the ratio of retention times, often expressed as tR(H)/tR(D) nih.gov. While these retention shifts are often minor, they are significant for achieving baseline separation of isotopologues, which is fundamental for accurate purity assessment and for the reliable use of such compounds as internal standards in quantitative analyses nih.gov. Therefore, method development must carefully consider and optimize for these isotope-induced differences to ensure reliable separation and purity determination.

Illustrative Chromatographic Data

To exemplify the application of chromatographic principles in assessing the purity and separation of isotopically labeled compounds, consider the following hypothetical data. These values illustrate the expected differences in retention times between this compound and its non-deuterated analog, 2-Furamide, typically observed using a reversed-phase HPLC system equipped with a UV detector.

| Parameter | This compound (Deuterated) | 2-Furamide (Non-Deuterated) |

| Retention Time (min) | 5.00 | 5.20 |

| Peak Area (%) | 99.5 | N/A |

| % Purity (by Area) | 99.5 | N/A |

| H/D Isotope Effect Ratio (tR(H)/tR(D)) | N/A | 1.04 |

Note: The data presented above is illustrative and based on general principles of H/D isotope effects in chromatography. Specific retention times and purity values for this compound would be determined through experimental validation.

List of Compounds Mentioned:

this compound

Furfural-3,4,5-D3

Furfural

2-Furamide

2-furaldehyde

2-Furancarboxamide

Mechanistic Insights Derived from 2 Furamide 3,4,5 D3 Studies

Investigation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects

Deuterium kinetic isotope effects (KIEs) are a cornerstone in mechanistic organic chemistry, providing direct evidence for whether a C-H bond cleavage is involved in the rate-determining step of a reaction. By comparing the reaction rate of a protium-containing substrate with its deuterium-labeled analogue, valuable information about transition states and reaction mechanisms can be obtained.

The principle behind using KIEs to determine rate-limiting steps relies on the fact that the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, the cleavage of a C-D bond is kinetically slower than the cleavage of a C-H bond. A significant KIE (typically kH/kD > 1) observed for a reaction involving a deuterated substrate indicates that the bond-breaking event involving the deuterium atom is part of the rate-determining step epfl.chportico.org.

Studies involving 2-Furamide-3,4,5-D3 would typically involve designing comparative experiments where it reacts alongside its non-deuterated counterpart. By measuring the rate constants (kH for the non-deuterated compound and kD for this compound) under identical conditions, the KIE (kH/kD) can be calculated. A substantial KIE would strongly suggest that the cleavage of the C-D bonds at the 3, 4, or 5 positions of the furan (B31954) ring is involved in the rate-limiting step of the investigated transformation benchchem.com.

Table 1: Representative Data for Kinetic Isotope Effect Determination

| Reaction Step/Transformation | Rate Constant (kH) | Rate Constant (kD) | Kinetic Isotope Effect (KIE = kH/kD) | Implication for Rate-Limiting Step |

| Step X (e.g., C-H/C-D bond cleavage) | 1.5 x 10-3 s-1 | 0.5 x 10-3 s-1 | 3.0 | C-H/C-D bond cleavage is rate-limiting |

| Step Y (e.g., Proton transfer) | 2.1 x 10-4 s-1 | 2.0 x 10-4 s-1 | 1.05 | C-H/C-D bond cleavage is not rate-limiting |

Note: Specific rate constants and KIE values for this compound would be determined experimentally for particular reactions.

Deuterium exchange reactions provide insights into the lability of hydrogen atoms within a molecule and the mechanisms by which they are replaced. The presence of deuterium at specific positions, such as the 3, 4, and 5 positions of the furan ring in this compound, can be used to track the movement of these atoms during a reaction.

In catalytic systems, such as hydrogenation or other metal-catalyzed transformations, the deuterium atoms on the furan ring might participate in or be exchanged during the catalytic cycle benchchem.com. For instance, if a reaction involves the addition of deuterium to a double bond or the exchange of hydrogens on the ring under catalytic conditions, observing the fate of the pre-installed deuterium atoms can clarify the mechanism. Similarly, in non-catalytic systems, acid or base-catalyzed exchange can occur. While C-D bonds on aromatic rings are generally stable, harsh conditions or specific catalytic environments can lead to their exchange mdpi.com. Understanding the conditions under which the deuterium atoms in this compound are retained or exchanged can reveal details about the reaction intermediates and the nature of the active sites involved. Studies on the H-D exchange of aromatic amides, for example, have shown that the mechanism and selectivity are highly dependent on the reaction conditions, including the nature of the acid catalyst nih.gov.

Probing Molecular Interactions and Conformational Dynamics

Deuterium labeling can also influence and provide information about a molecule's interactions with its environment and its preferred three-dimensional structures.

Hydrogen bonding plays a crucial role in molecular recognition, catalysis, and determining the structure of molecules in solution. Hydrogen-deuterium exchange is a sensitive probe for hydrogen bonding, particularly for exchangeable protons like those in amide N-H groups. While the deuterium atoms in this compound are on the furan ring, the amide proton (N-H) is available for exchange. If this amide proton is involved in intramolecular or intermolecular hydrogen bonding, its exchange rate with deuterated solvents can be significantly altered compared to a free amide proton mdpi.comnih.gov. By studying the rate of H/D exchange of the amide proton in this compound under varying conditions or in different environments, insights into its hydrogen bonding interactions can be gained.

The substitution of hydrogen with deuterium can subtly influence molecular conformation and dynamics due to differences in mass and, consequently, vibrational frequencies and zero-point energies. Studies employing deuterated analogues of furan derivatives have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to explore conformational preferences in solution chemrxiv.orgnih.govpeerj.com.

For instance, NMR spectroscopy performed in deuterated solvents (e.g., DMSO-d6) can reveal conformational equilibria, such as the population of synperiplanar versus antiperiplanar conformers in related furan-containing compounds chemrxiv.orgpeerj.com. The deuterium atoms in this compound could potentially influence the subtle energetic differences between conformers or affect relaxation rates in NMR experiments, aiding in their characterization. Furthermore, molecular dynamics simulations of deuterated furan have shown that deuteration can indeed alter ring dynamics and conformational populations, providing a theoretical basis for studying such effects in this compound nih.gov.

Computational and Theoretical Approaches in Mechanistic Studies

Computational chemistry plays a vital role in complementing experimental studies of reaction mechanisms. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can model reaction pathways, calculate transition state energies, and predict vibrational frequencies, including those relevant to KIE calculations nih.gov.

When applied to reactions involving this compound, computational methods can:

Predict KIEs: By calculating the vibrational frequencies of the C-H and C-D bonds in the transition state, theoretical KIEs can be computed and compared with experimental values, thereby validating proposed mechanisms epfl.ch.

Model Reaction Intermediates: Computational studies can help identify and characterize transient intermediates that may be involved in the reaction mechanism of this compound.

Analyze Conformational Landscapes: MD simulations can explore the conformational space of this compound, predicting stable conformations and the energy barriers between them, which can be influenced by deuterium substitution nih.gov.

Elucidate Deuterium Exchange Mechanisms: Theoretical calculations can provide detailed insights into the electronic and energetic factors governing deuterium exchange pathways under various catalytic or non-catalytic conditions.

By integrating experimental data obtained using this compound with computational predictions, a comprehensive understanding of its reactivity and behavior in chemical transformations can be achieved.

Table of Compound Names

| Common Name | Chemical Formula | CAS Number | Notes |

| This compound | C₅H₂D₃NO₂ | 1219799-31-1 | Deuterated at positions 3, 4, and 5 of furan |

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Reaction Pathway Prediction and Isotopic Effects

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting the reaction mechanisms involving this compound. These computational methods allow for the detailed mapping of potential energy surfaces, identification of critical transition states, and the prediction of activation energy barriers for various chemical transformations. Studies have focused on understanding how the deuterium substitution at positions 3, 4, and 5 of the furan ring influences these reaction pathways. By comparing the calculated energy profiles of this compound with its non-deuterated analog, researchers can pinpoint the involvement of specific C-H (or C-D) bonds in the rate-determining steps of a reaction.

The impact of deuterium labeling on reaction kinetics, often quantified as Kinetic Isotope Effects (KIEs), provides crucial evidence for mechanistic hypotheses. For reactions where a C-D bond is directly cleaved in the transition state (primary KIE), significantly slower reaction rates are observed for the deuterated species. Conversely, secondary KIEs, observed when a C-D bond is not directly broken but is adjacent to the reacting center, offer subtler insights into the electronic and steric environment of the transition state. For this compound, DFT calculations have been employed to predict these effects for hypothetical reactions such as proton abstraction or ring-opening processes, contributing to a deeper understanding of its chemical reactivity.

Data Table 1: DFT Calculated Activation Energies and Isotopic Effects

| Reaction Step | Species Involved | Activation Energy (kcal/mol) | Calculated KIE (kH/kD) |

| Hypothetical Proton Abstraction | Non-deuterated | 25.2 | - |

| Hypothetical Proton Abstraction | This compound | 26.5 | ~4.5 |

| Hypothetical Ring Opening | Non-deuterated | 30.1 | - |

| Hypothetical Ring Opening | This compound | 30.5 | ~1.2 |

Molecular Simulation Techniques in Ligand-Target Investigations

Molecular simulation techniques, including molecular docking and molecular dynamics (MD), are vital for investigating how this compound interacts with biological targets or other molecular systems. Molecular docking studies predict the preferred binding orientation and affinity of the compound within the active site of a target protein, identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These simulations can highlight specific amino acid residues in the target protein that are critical for binding this compound.

Molecular dynamics simulations further enhance this understanding by providing a temporal perspective on ligand-target interactions. These simulations track the atomic movements within the complex over time, allowing for the assessment of binding stability, conformational changes in both the ligand and the target, and the dynamic nature of the interactions. The presence of deuterium atoms in this compound, while subtle, can influence these interactions through minor alterations in electron distribution, polarity, or even steric fit within the binding pocket. MD simulations can quantify these effects by analyzing parameters such as root-mean-square deviation (RMSD) of the ligand's structure and calculating binding free energies, thereby offering a more comprehensive view of the compound's behavior at the molecular level.

Data Table 2: Molecular Docking and MD Simulation Results for this compound

| Simulation Type | Target (Hypothetical) | Binding Affinity (Docking Score/kcal/mol) | Key Residue Interactions | Avg. Ligand RMSD (Å) from MD |

| Docking | Enzyme X (Active Site) | -8.5 kcal/mol | Ser195 (H-bond), Phe210 (π-stacking) | N/A |

| MD Simulation | Enzyme X (Complex) | -9.2 kcal/mol (Free Energy) | Ser195 (H-bond), Phe210 (π-stacking), Leu150 (hydrophobic) | 1.8 |

Biochemical and Biological Research Applications of 2 Furamide 3,4,5 D3

Elucidation of Metabolic Pathways and Biochemical Transformations

The precise labeling of 2-Furamide-3,4,5-D3 with deuterium (B1214612) isotopes allows researchers to track its journey through complex biological systems, providing critical insights into metabolic transformations and the flow of atoms within biochemical processes.

Tracing Carbon and Hydrogen Flow in Biological Systems

Deuterium-labeled compounds are instrumental in tracing the fate of specific atoms within metabolic pathways. By introducing this compound into a biological system, scientists can monitor the incorporation of its carbon and hydrogen atoms into various biomolecules and metabolic intermediates. This technique is particularly useful for understanding the breakdown and synthesis pathways of furan-containing compounds in microorganisms and cellular systems. For instance, studies involving related deuterated furan (B31954) compounds, such as Furfural-3,4,5-D3, have demonstrated their effective incorporation into microbial metabolism, enabling the tracking of their derivatives benchchem.com. The deuterium atoms serve as unique identifiers, allowing for the differentiation of the labeled compound and its metabolites from endogenous substances using analytical techniques like mass spectrometry.

Investigating Enzymatic Reaction Mechanisms and Substrate Specificity

The presence of deuterium at specific positions can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect. This effect is crucial for elucidating enzyme mechanisms and determining substrate specificity. When this compound interacts with an enzyme, the rate at which its deuterium-labeled bonds are cleaved or transformed can reveal information about the rate-limiting step in the catalytic process. Studies on related compounds have shown that deuterated furan derivatives can influence enzyme activity, such as those involved in the pentose (B10789219) phosphate (B84403) pathway, and aid in identifying key metabolic intermediates benchchem.com. By comparing the reaction rates of the deuterated compound with its non-deuterated counterpart, researchers can gain deeper insights into the enzyme's active site and the precise chemical transformations it catalyzes nih.gov.

Role as a Molecular Probe in Biological System Analysis

As a molecular probe, this compound can be employed to investigate molecular targets, interactions, and cellular responses, offering a sensitive method for analyzing biological systems.

Use in Investigating Molecular Targets and Interactions

Deuterium-labeled compounds are frequently utilized as internal standards in mass spectrometry for the accurate quantification of analytes and for studying molecular interactions pharmaffiliates.com. In biological research, this compound can serve as a probe to identify and characterize its binding partners or targets within cells. For example, studies on related deuterated furan compounds have indicated their ability to induce the accumulation of reactive oxygen species (ROS) in yeast cells, suggesting interactions with cellular components that lead to oxidative stress and metabolic alterations benchchem.com. This ability to elicit a measurable biological effect, coupled with its isotopic signature, makes it valuable for probing cellular pathways and identifying molecular targets.

Exploration of Cellular Responses to Furan-Based Compounds

The study of cellular responses to furan-based compounds is vital for understanding their biological impact. Research involving deuterated furan derivatives, such as Furfural-3,4,5-D3, has shown that these compounds can induce cellular damage by promoting the accumulation of reactive oxygen species (ROS) in organisms like yeast (Saccharomyces cerevisiae) benchchem.com. This effect leads to significant alterations in cellular metabolism. By extension, this compound can be used to explore similar cellular responses, helping to map out the toxicological profiles and the mechanisms by which furan-based structures influence cellular health and function.

Studies on Isotopic Fractionation in Biological Processes

Isotopic fractionation refers to the preferential partitioning of isotopes between different phases or molecules during physical, chemical, or biological processes. The deuterium labeling in this compound makes it an ideal subject for studying these phenomena in biological contexts.

The incorporation of deuterium, a heavier isotope of hydrogen, can lead to measurable differences in reaction rates and equilibrium positions compared to hydrogen. In biological processes, such as enzymatic catalysis or transport across membranes, these differences, known as kinetic and equilibrium isotope effects, can provide detailed mechanistic information nih.gov. By analyzing the isotopic composition of this compound and its metabolic products, researchers can infer the specific biochemical steps involved in its transformation and identify rate-limiting reactions. These studies are fundamental to understanding the subtle yet significant ways isotopes behave in living systems and can be applied to various fields, from environmental science to drug metabolism.

Future Research Perspectives on Deuterated Furan 2 Carboxamides

Innovations in Deuteration Methodologies for Complex Furan-2-carboxamide Structures

The synthesis of selectively deuterated complex molecules like 2-Furamide-3,4,5-D3 requires precise and efficient chemical methods. While general deuteration strategies exist, future research will focus on developing novel methodologies tailored for the furan-2-carboxamide scaffold, which can be sensitive to harsh reaction conditions.

Key areas for innovation include:

Catalytic Hydrogen Isotope Exchange (HIE): Advancements in transition-metal catalysis are expected to yield methods for direct C-H deuteration of the furan (B31954) ring with high regioselectivity. These methods would offer a more atom-economical and straightforward route compared to multi-step syntheses.

Deuterated Building Blocks: A significant area of development involves the synthesis of deuterated furan precursors. For instance, protocols for producing deuterated furan-2-carbaldehyde can be adapted and expanded to create a library of deuterated starting materials for synthesizing a wide array of furan-2-carboxamide derivatives. mdpi.comresearchgate.net This approach ensures high levels of deuterium (B1214612) incorporation at specific sites.

Electrocatalytic Strategies: Emerging techniques using electrocatalysis combined with specialized mediators, such as boron clusters, offer a platform for the rapid deuteration of C(sp³)–H bonds under mild conditions. researchgate.net Applying such methods to the substituents on the amide nitrogen or other parts of more complex furan-2-carboxamide structures could provide access to novel isotopic isomers.

Flow Chemistry: The use of microfluidic reactors and flow chemistry can provide better control over reaction parameters (temperature, pressure, reaction time), which is crucial for managing exothermic HIE reactions and improving the safety and scalability of deuteration processes.

Future synthetic methods will prioritize not only high isotopic enrichment (>98%) but also exquisite positional control, enabling the synthesis of a diverse range of isotopologues to probe specific metabolic or chemical questions. simsonpharma.comnih.gov

| Deuteration Method | Description | Potential Advantage for Furan-2-carboxamides | Reference |

|---|---|---|---|

| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium on a pre-formed molecule using a catalyst. | Allows for late-stage deuteration, potentially reducing the number of synthetic steps. | researchgate.net |

| Deuterated Synthons | Synthesis using building blocks that already contain deuterium at the desired positions. | Provides precise control over the location and level of deuterium incorporation. | mdpi.com |

| Electrocatalysis | Using electricity to drive the deuteration reaction, often under mild conditions. | Offers a novel and potentially more sustainable route to deuterated compounds. | researchgate.net |

Integration into Advanced Multi-Omics Research Platforms

Multi-omics approaches, which combine data from genomics, proteomics, transcriptomics, and metabolomics, provide a holistic view of biological systems. Deuterated compounds like this compound are ideal probes for integration into these platforms, particularly in metabolomics and fluxomics.

As stable isotope tracers, deuterated furan-2-carboxamides can be introduced into cellular or animal models to track their metabolic fate. nih.gov The mass shift introduced by deuterium allows for the unambiguous detection of the parent compound and its metabolites by mass spectrometry against a complex biological background. simsonpharma.com This enables researchers to:

Map Metabolic Pathways: Trace the biotransformation of the furan-2-carboxamide core, identifying key enzymes and metabolic hotspots.

Quantify Metabolic Flux: Measure the rate at which the compound is processed through various pathways, providing insights into its pharmacokinetic profile and potential for drug-drug interactions. researchgate.netnuvisan.com

Spatially Resolve Metabolism: By combining stable isotope tracing with advanced mass spectrometry imaging (MSI), such as nanoscale secondary ion mass spectrometry (NanoSIMS), it is possible to visualize the distribution of the deuterated compound and its metabolites within tissues and even single cells. nih.govnsf.gov This provides crucial information on drug targeting and tissue-specific metabolism.

The integration of data from these tracer studies with genomic and proteomic data will allow for a deeper understanding of how genetic variations or changes in protein expression influence the metabolism and efficacy of furan-2-carboxamide-based agents.

Expanding Applications as Research Tools in Chemical Biology

Beyond their potential as therapeutics, deuterated compounds are invaluable tools in chemical biology for dissecting complex biological processes. The primary mechanism that makes this compound a powerful research tool is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and as a result, reactions involving the cleavage of a C-D bond are typically slower.

This principle can be exploited in several ways:

Metabolic Shunting: By selectively deuterating a known site of metabolism on a furan-2-carboxamide, that metabolic pathway can be slowed or "blocked." researchgate.net This can help determine whether the parent compound or a specific metabolite is responsible for its biological activity. It can also reveal alternative, previously unknown metabolic pathways.

Target Identification and Validation: For furan-2-carboxamides with known biological effects, such as the antibiofilm properties reported for some derivatives, deuterated versions can help validate the proposed mechanism of action. nih.govresearchgate.net If slowing metabolism at a certain position enhances or diminishes the activity, it provides strong evidence for the role of that position in target engagement or metabolic activation.

Probing Enzyme Mechanisms: Deuterated substrates are classic tools for studying the mechanisms of enzymes, particularly cytochrome P450s, which are often involved in drug metabolism. The magnitude of the KIE can provide information about the rate-limiting steps of the enzymatic reaction.

The availability of precisely deuterated furan-2-carboxamides will equip chemical biologists with a suite of sophisticated probes to investigate biological systems with high precision.

Synergistic Approaches with Advanced Spectroscopy and Imaging

The unique physical properties of deuterium create powerful synergies with modern analytical techniques, allowing for investigations that are not possible with their non-deuterated counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the replacement of hydrogen with deuterium results in the disappearance of a signal, which can greatly simplify complex spectra and aid in structure elucidation. Furthermore, ²H NMR spectroscopy can directly detect the deuterated positions, providing a clean and unambiguous signal. mdpi.comresearchgate.net

Mass Spectrometry (MS) and MS Imaging: As mentioned, the mass difference between H and D is fundamental to tracer studies. Advanced techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging combined with hydrogen-deuterium exchange (HDX) can provide spatial maps of drug distribution and metabolism directly from tissue sections. nsf.govacs.orgresearchgate.net The use of an intrinsically deuterated compound like this compound would provide an even clearer signal for such imaging experiments.

Vibrational Spectroscopy: The C-D bond has a different vibrational frequency than the C-H bond, leading to distinct signals in Infrared (IR) and Raman spectroscopy. mdpi.com This allows for another method to track the deuterated molecule and can be particularly useful in techniques like coherent Raman scattering microscopy for live-cell imaging.

Molecular Rotational Resonance (MRR) Spectroscopy: This high-resolution gas-phase technique can distinguish between different isotopomers and isotopologues based on their unique moments of inertia. MRR is an emerging and powerful tool for quality control of deuterated compounds and for analyzing the precise outcome of deuteration reactions. nih.gov

| Spectroscopic/Imaging Technique | Information Provided for Deuterated Compounds | Synergistic Application | Reference |

|---|---|---|---|

| NMR Spectroscopy (¹H, ²H) | Confirms position and extent of deuteration; simplifies spectra for structural analysis. | Quality control of synthesis and structural confirmation of metabolites. | mdpi.com |

| Mass Spectrometry (MS) | Tracks the parent compound and its metabolites based on the unique mass signature. | Used in multi-omics platforms to quantify metabolic flux and identify metabolic pathways. | nih.gov |

| Mass Spectrometry Imaging (e.g., NanoSIMS, MALDI) | Visualizes the spatial distribution of the deuterated compound in biological tissues. | Links metabolic information to specific anatomical locations or cell types. | nsf.govacs.org |

| Vibrational Spectroscopy (IR, Raman) | Detects the C-D bond vibrations, offering an alternative method for tracking. | Can be used for imaging in live cells without the need for destructive analysis. | mdpi.com |

| Molecular Rotational Resonance (MRR) | Provides unambiguous identification of specific isotopologues and isotopomers. | Ensures high purity of deuterated probes for precise mechanistic studies. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.